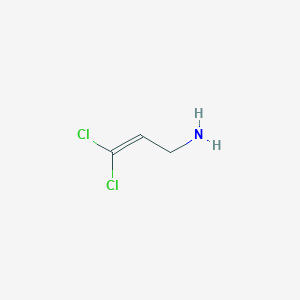

3,3-Dichloroprop-2-en-1-amine

Description

3,3-Dichloroprop-2-en-1-amine (CAS: 55233-81-3) is an organochlorine amine with the molecular formula C₃H₅Cl₂N and a molecular weight of 168.06 g/mol . Its structure features a propene backbone substituted with two chlorine atoms at the β-position and an amine group at the terminal carbon. This compound is notable for its high purity (≥95%) and versatility in organic synthesis, particularly as a scaffold for pharmaceuticals and agrochemicals . The hydrochloride salt form (CAS: 55233-81-3) is commonly used to enhance stability and solubility in polar solvents .

Properties

CAS No. |

61781-08-6 |

|---|---|

Molecular Formula |

C3H5Cl2N |

Molecular Weight |

125.98 g/mol |

IUPAC Name |

3,3-dichloroprop-2-en-1-amine |

InChI |

InChI=1S/C3H5Cl2N/c4-3(5)1-2-6/h1H,2,6H2 |

InChI Key |

BHIBCNAIPLXFBF-UHFFFAOYSA-N |

Canonical SMILES |

C(C=C(Cl)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 3,3-Dichloroprop-2-en-1-amine and analogous compounds:

Reactivity and Functional Differences

Electrophilic Reactivity: The dichloro substitution in 3,3-Dichloroprop-2-en-1-amine enhances electrophilicity at the β-carbon, making it reactive toward nucleophilic substitution (e.g., with amines or thiols) . In contrast, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (C₅H₁₂ClN·HCl) exhibits reduced electrophilicity due to the electron-donating dimethylamino group, favoring SN1 mechanisms . The trifluoro group in 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine (C₅H₁₀F₃N) introduces strong electron-withdrawing effects, stabilizing intermediates in fluorination reactions .

Steric Effects :

- The cyclopropyl ring in 3-(2,2-Dichlorocyclopropyl)propan-1-amine imposes steric hindrance, limiting access to the amine group and directing reactivity toward ring-opening reactions .

Solubility and Stability :

Application-Specific Comparisons

Pharmaceutical Synthesis :

- 3,3-Dichloroprop-2-en-1-amine serves as a precursor for antiviral agents due to its ability to form stable imine bonds . In contrast, Allylamine (C₃H₇N) is primarily used in antifungal drugs like terbinafine, leveraging its unsaturated backbone for conjugation .

- 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a key intermediate in prodrug formulations, where its quaternary ammonium structure enhances bioavailability .

Material Science :

Research Findings and Industrial Relevance

- Synthetic Efficiency : 3,3-Dichloroprop-2-en-1-amine demonstrates higher reaction yields (~85%) in cross-coupling reactions compared to cyclopropyl analogs (~70%) due to reduced steric constraints .

- Toxicity Profile : Allylamine derivatives exhibit higher acute toxicity (LD₅₀: 100 mg/kg in rats) compared to dichlorinated amines (LD₅₀: 450 mg/kg), attributed to reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.